ImPyPyPy-Dp trifluoroacetate

DNA minor groove binding Sequence specificity GC recognition

Researchers targeting GC-containing DNA sequences face low yields from stepwise monomer coupling. ImPyPyPy-Dp trifluoroacetate (CAS 1208077-73-9) is a pre-assembled four-ring Py-Im polyamide subunit that replaces four sequential couplings with one, improving cumulative yield by 15-30%. The trifluoroacetate salt ensures reliable DMF/NMP solubility, while the imidazole residue uniquely enables G·C base-pair discrimination. Supplied at ≥95% purity for hairpin and cyclic polyamide construction.

Molecular Formula C30H37F3N10O6
Molecular Weight 690.685
CAS No. 1208077-73-9
Cat. No. B2387755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImPyPyPy-Dp trifluoroacetate
CAS1208077-73-9
Molecular FormulaC30H37F3N10O6
Molecular Weight690.685
Structural Identifiers
SMILESCN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7)
InChIKeyJYDFUTXBGJDZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ImPyPyPy-Dp Trifluoroacetate: Chemical Profile


ImPyPyPy-Dp trifluoroacetate (CAS 1208077-73-9) is a four-ring pyrrole-imidazole (Py-Im) polyamide building block composed of one N-methylimidazole (Im) and three N-methylpyrrole (Py) residues, terminated by a dimethylaminopropylamide (Dp) tail and supplied as the trifluoroacetate salt (molecular formula C₃₀H₃₇F₃N₁₀O₆, MW 690.69) . This compound belongs to the class of synthetic DNA minor-groove binders derived from the natural products distamycin and netropsin, but critically incorporates an imidazole ring that enables recognition of G·C base pairs – a capability absent in all-pyrrole polyamides [1]. It serves as a pre-assembled four-ring subunit for solid-phase synthesis of larger hairpin and cyclic polyamides that target predetermined DNA sequences with affinities comparable to DNA-binding proteins [2].

Why Generic Substitution Fails for ImPyPyPy-Dp


Substituting ImPyPyPy-Dp trifluoroacetate with a simpler all-pyrrole analog such as PyPyPy-Dp or the natural product distamycin A fundamentally alters the DNA sequence targeting capability: the Im/Py pairing uniquely discriminates G·C from A·T/T·A base pairs, whereas Py/Py pairs bind A·T and T·A indiscriminately but cannot target G·C-containing sequences [1]. This single Im→Py substitution changes DNA-binding affinity and specificity by up to two orders of magnitude [2]. Furthermore, the trifluoroacetate salt form provides superior solubility and ease of handling during solid-phase synthesis compared to the corresponding free base, directly impacting coupling efficiency and final polyamide yield [3]. Using an alternative monomer (e.g., Fmoc-Im-OH or Boc-Py-OH) requires sequential single-ring coupling steps, substantially increasing synthesis time and reducing overall yield relative to the pre-assembled four-ring ImPyPyPy-Dp subunit [4].

ImPyPyPy-Dp vs. Closest Analogs: Quantitative Evidence


GC Base Pair Recognition via Imidazole Incorporation

The single imidazole ring in ImPyPyPy-Dp enables recognition of G·C base pairs via the Im/Py pairing rule, a capability completely absent in all-pyrrole polyamides such as PyPyPy-Dp or distamycin A. The Im/Py pairing specifically targets G·C, while Py/Im targets C·G; all-pyrrole constructs (Py/Py) can only bind A·T and T·A base pairs [1]. Replacement of the Im residue with Py (Im→Py) in cyclic polyamides was shown to alter DNA-binding affinity and specificity by 2 orders of magnitude, demonstrating the critical role of this single heterocycle [2].

DNA minor groove binding Sequence specificity GC recognition

Unlinked vs. Covalently Linked Dimer Affinity

The unlinked ImPyPyPy-β-Dp homodimer, (ImPyPyPy-β-Dp)₂, binds the 5'-AGTACT-3' DNA site with an equilibrium association constant (Kₐ) approximately 3,600-fold lower than its covalently linked cyclic counterpart. The cyclic polyamide cyclo-(γ-ImPyPyPy-(R)H₂Nγ-ImPyPyPy-) achieves Kₐ = 7.6 × 10¹⁰ M⁻¹, while the unlinked dimer exhibits Kₐ ≈ 2.1 × 10⁷ M⁻¹ (calculated as 7.6 × 10¹⁰ / 3,600) [1]. This substantial affinity difference establishes the ImPyPyPy-Dp monomer as a versatile building block: its standalone dimeric binding provides a baseline affinity that can be enhanced by over three orders of magnitude through covalent linkage strategies, offering tunable affinity for different experimental designs [1][2].

DNA binding affinity Equilibrium association constant Polyamide dimer

Single Base Pair Mismatch Discrimination

Polyamides incorporating the ImPyPyPy subunit demonstrate substantially superior single-base-pair mismatch discrimination compared to all-pyrrole hairpins. The 6-γ-6 hairpin ImPyImPyPyPy-γ-ImPyPyPyPyPy-β-Dp, which contains six consecutive aromatic amino acid pairings, is unable to discriminate a single-base-pair mismatch site 5'-TGTTAACA-3' from the match 5'-TGTGAACA-3' [1]. In contrast, hairpin polyamides containing Im-β-Im pairings with ImPyPyPy subunits achieve up to 48-fold specificity for the match versus a single-base-pair mismatch [2]. Furthermore, the cyclic polyamide incorporating ImPyPyPy subunits shows that a single Im→Py replacement regulates specificity by 2 orders of magnitude [3].

Mismatch discrimination Sequence selectivity DNA footprinting

Solid-Phase Synthesis Efficiency: Pre-Assembled vs. Stepwise

ImPyPyPy-Dp trifluoroacetate serves as a pre-assembled four-ring subunit that can be directly coupled in solid-phase polyamide synthesis, bypassing four sequential monomer coupling steps (Im → Py → Py → Py). Standard Fmoc solid-phase synthesis using individual monomers (Fmoc-Im-OH, Fmoc-Py-OH) requires iterative deprotection and coupling cycles, each incurring incomplete coupling yields that multiplicatively reduce overall product yield [1]. Machine-assisted Fmoc synthesis protocols utilizing dimer and pre-assembled oligomer building blocks have been shown to significantly enhance polyamide yields and purity compared to stepwise monomer addition [2]. The trifluoroacetate salt form further improves solubility in DMF and NMP, solvents commonly used in solid-phase peptide synthesis, relative to the free base [3].

Solid-phase synthesis Polyamide assembly Coupling efficiency

Hairpin Polyamide Binding Affinity vs. Distamycin

The hairpin polyamide ImPyPyPy-γ-ImPyPyPy-β-Dp, constructed from two ImPyPyPy subunits linked by γ-aminobutyric acid, binds its cognate DNA sequence with a dissociation constant of Kd = 0.06 nM as determined by quantitative footprint titration [1]. This subnanomolar affinity is approximately 100- to 1,000-fold tighter than typical distamycin A binding to its optimal AT-rich sites (Kd ~ 1–50 nM range) [2]. The hairpin polyamide derived from ImPyPyPy-Dp also demonstrated effective inhibition of RNA polymerase II transcription in human cells and, when used in combination with a second polyamide, inhibited HIV-1 replication by >99% in isolated human peripheral blood lymphocytes with no detectable cytotoxicity [3].

Hairpin polyamide Dissociation constant Transcription inhibition

Sequence Specificity: N-Methylpyrrole vs. Desmethylpyrrole Analogs

Replacement of N-methylpyrrole (Py) residues with desmethylpyrrole (Ds) in DsDsDsDs-γ-DsDsDsDs-β-Dp, the fully Ds-substituted analog of the ImPyPyPy-containing hairpin, results in an 8-fold loss in specificity for the match site versus a mismatched DNA site, despite similar binding affinity [1]. While Ds-containing polyamides exhibit increased water solubility, the N-methyl substituent present in ImPyPyPy-Dp is essential for maintaining high sequence discrimination. This provides a direct design trade-off: ImPyPyPy-Dp prioritizes specificity, whereas Ds analogs prioritize solubility at the cost of selectivity [1].

Desmethylpyrrole Specificity N-methyl substituent

Applications of ImPyPyPy-Dp Trifluoroacetate


Synthesis of Hairpin Polyamides Targeting GC-Rich Promoters

ImPyPyPy-Dp trifluoroacetate is the preferred four-ring building block for Fmoc solid-phase synthesis of 8-ring hairpin polyamides designed to target GC-containing sequences in gene promoters (e.g., 5'-TGWWCA-3' motifs). The pre-assembled ImPyPyPy subunit reduces coupling steps from four to one, directly improving cumulative yield by 15–30% depending on per-step efficiency [1], and the trifluoroacetate salt ensures reliable solubility in DMF/NMP coupling solvents [2]. The resulting hairpin polyamides (e.g., ImPyPyPy-γ-ImPyPyPy-β-Dp) achieve subnanomolar Kd values (~0.06 nM) suitable for competitive inhibition of transcription factor binding in cell-free and cell-based assays [3].

Cyclic Polyamide Libraries for DNA Sequence Specificity Screening

The ImPyPyPy-Dp subunit is a critical monomer for constructing cyclic polyamide libraries via solid-phase cyclization strategies. Cyclic polyamides such as cyclo-(γ-ImPyPyPy-(R)H₂Nγ-ImPyPyPy-) achieve Kₐ values up to 7.6 × 10¹⁰ M⁻¹, representing a 3,600-fold affinity enhancement over the unlinked dimer [1]. This dramatic affinity gain, combined with the GC-recognition capability of the Im residue, makes cyclic polyamides built from ImPyPyPy-Dp ideal for screening against complex genomic DNA mixtures using combinatorial REPSA (Restriction Endonuclease Protection Selection and Amplification) methodologies [2].

Antiviral Polyamide Development: HIV-1 and HPV Inhibition

Hairpin polyamides synthesized from ImPyPyPy-Dp subunits have demonstrated validated antiviral activity: ImPyPyPy-γ-ImPyPyPy-β-Dp combined with a second polyamide achieved >99% inhibition of HIV-1 replication in human peripheral blood lymphocytes without detectable cytotoxicity [1]. The Im residue's GC-recognition capability enables targeting of conserved GC-rich elements in viral promoters (e.g., HIV-1 LTR, HPV E2 binding sites) that are inaccessible to distamycin- or netropsin-derived compounds. Procurement of ImPyPyPy-Dp trifluoroacetate is therefore essential for any laboratory developing transcription-targeted antiviral polyamide therapeutics [1].

Extended Polyamide Arrays for Long DNA Sequence Recognition

For targeting longer DNA sequences (9–13 bp) to achieve single-gene specificity in the human genome, ImPyPyPy-Dp serves as a modular subunit in extended polyamide architectures. The ImPyPyPy motif, when combined with β-alanine spacers and additional Py/Im subunits in 4-β-4 or 6-γ-6 configurations, enables recognition of 11–13 bp sequences as antiparallel dimers [1]. The Im residue provides the essential G·C recognition element at defined positions, while the Dp tail facilitates resin attachment and subsequent cleavage during solid-phase synthesis, making ImPyPyPy-Dp the indispensable starting material for extended polyamide construction [2].

Technical Documentation Hub

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